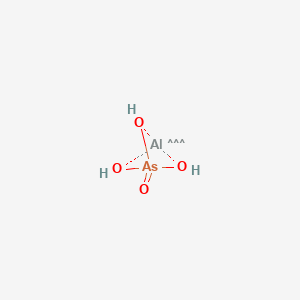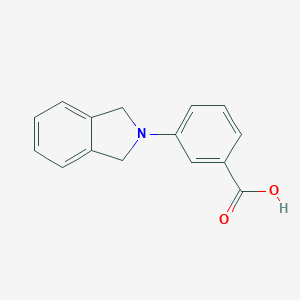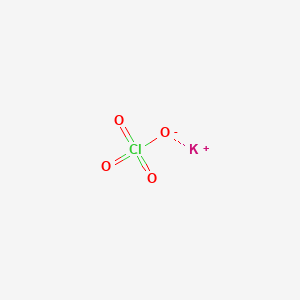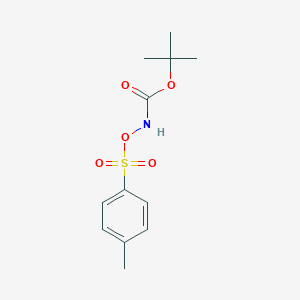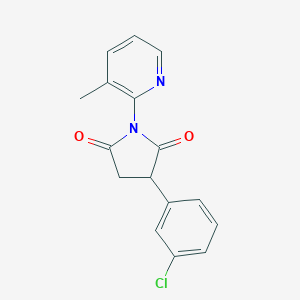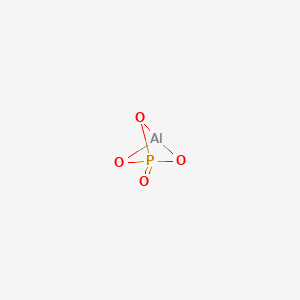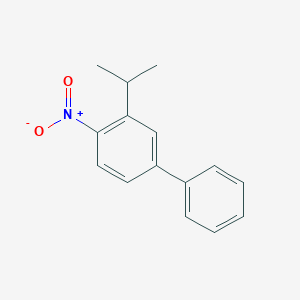
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of compounds and is also known by its chemical formula, C15H15NO2. This compound is of great interest to researchers due to its unique properties and potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is not fully understood. However, it is believed that the compound binds to metal ions through coordination of the nitro group to the metal center. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in low concentration samples.
Zukünftige Richtungen
There are several future directions for the use of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new sensors for the detection of metal ions in real-time. Additionally, there is potential for the use of this compound in the development of new materials with unique optical and electronic properties.
Synthesemethoden
The synthesis of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl can be achieved through a variety of methods. One such method involves the reaction of 4-nitrobenzaldehyde with isopropylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and mercury, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
CAS-Nummer |
127502-68-5 |
|---|---|
Produktname |
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
1-nitro-4-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
PAJCYCRYYXXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Synonyme |
3-ISOPROPYL-4-NITROBIPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



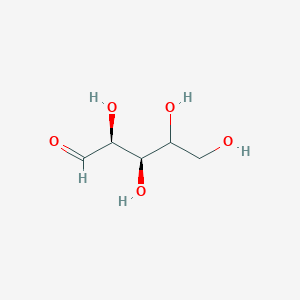
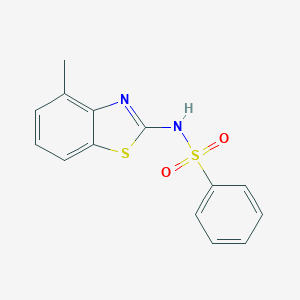
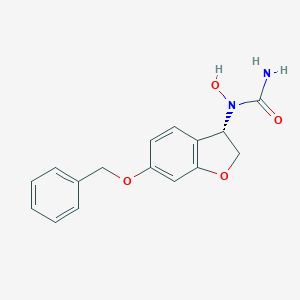
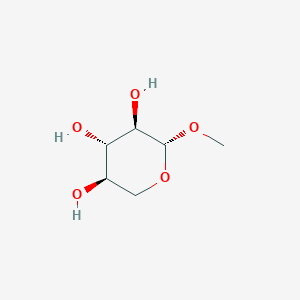

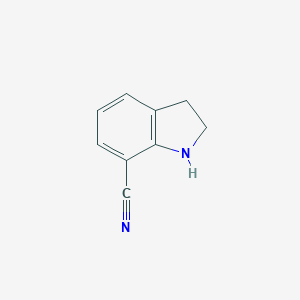
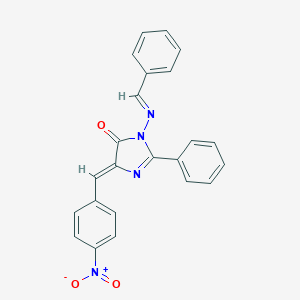
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
